molecular formula C21H29N3O3S B5623630 3-{(3R*,4S*)-1-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-4-morpholin-4-ylpiperidin-3-yl}propan-1-ol

3-{(3R*,4S*)-1-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-4-morpholin-4-ylpiperidin-3-yl}propan-1-ol

Cat. No. B5623630
M. Wt: 403.5 g/mol
InChI Key: WLEPJDGNVSYMHG-MJGOQNOKSA-N
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Description

The compound "3-{(3R*,4S*)-1-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-4-morpholin-4-ylpiperidin-3-yl}propan-1-ol" is part of a broad class of chemicals known for their potential in various scientific and medicinal applications. This detailed analysis excludes drug use, dosage, and side effects, focusing solely on the chemical's synthesis, structure, reactions, and properties.

Synthesis Analysis

The synthesis of similar benzothiazole and morpholine derivatives has been explored in various studies, demonstrating methods for achieving selective inhibition and potent bioactivity through specific structural modifications. For instance, sequential modification led to potent and selective inhibitors with significant bioactivity in pain models, highlighting the importance of structural features in achieving desired biological effects (O'Neill et al., 2011).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including the positioning and conformation of morpholine rings, plays a crucial role in their chemical behavior and interaction potential. Studies on crystal structure and spectral analysis provide insights into the conformation, hydrogen bonding, and interaction patterns, crucial for understanding the compound's chemical and biological activities (Franklin et al., 2011).

Chemical Reactions and Properties

The chemical reactivity and properties of similar compounds reveal their potential for diverse biological activities and synthetic applications. Research on novel derivatives showcases the broad range of reactions they can undergo, leading to compounds with potent acetylcholinesterase inhibition, among other activities. These reactions underline the compound's versatility and potential for further chemical modification and application (Nagel et al., 1995).

Physical Properties Analysis

The physical properties of benzothiazole and morpholine derivatives, such as solubility, phase behavior, and molecular organization, significantly affect their application potential. Spectroscopic studies on similar compounds in various solvents highlight the impact of molecular aggregation and solvent effects, which are crucial for designing compounds with desirable physical and biological properties (Matwijczuk et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity towards various functional groups and the ability to undergo specific reactions, determine the compound's utility in chemical syntheses and potential as bioactive agents. Studies focusing on the synthesis and activity of related compounds emphasize the role of structural features in dictating their chemical behavior and interaction with biological targets (Zhou et al., 2013).

properties

IUPAC Name

[(3R,4S)-3-(3-hydroxypropyl)-4-morpholin-4-ylpiperidin-1-yl]-(2-methyl-1,3-benzothiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3S/c1-15-22-18-13-16(4-5-20(18)28-15)21(26)24-7-6-19(17(14-24)3-2-10-25)23-8-11-27-12-9-23/h4-5,13,17,19,25H,2-3,6-12,14H2,1H3/t17-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEPJDGNVSYMHG-MJGOQNOKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)C(=O)N3CCC(C(C3)CCCO)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(S1)C=CC(=C2)C(=O)N3CC[C@@H]([C@@H](C3)CCCO)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{(3R*,4S*)-1-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-4-morpholin-4-ylpiperidin-3-yl}propan-1-ol

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